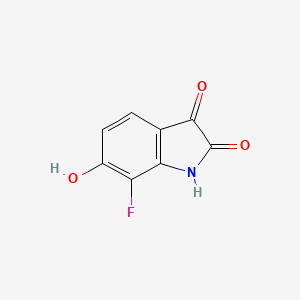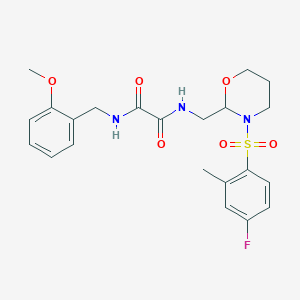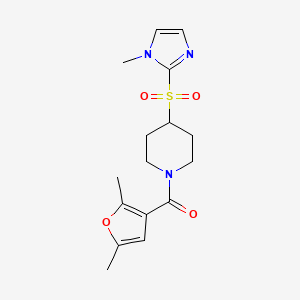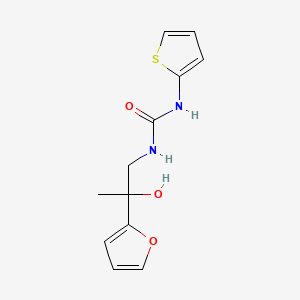![molecular formula C20H22BrNO5 B2729534 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794785-33-3](/img/structure/B2729534.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate, also known as BPCMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPCMB is a derivative of benzoic acid and is synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This compound is also believed to exhibit antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, this compound has been found to exhibit antibacterial and antifungal activity. However, the biochemical and physiological effects of this compound are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate in lab experiments is its potent antitumor activity against various cancer cell lines. In addition, this compound exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate in scientific research. One potential future direction is the development of new cancer treatments based on this compound. Another potential future direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis process involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with N-(4-bromobenzyl) carbamate to form the desired product, this compound.
Aplicaciones Científicas De Investigación
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer. In addition, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-3-25-17-10-7-15(11-18(17)26-4-2)20(24)27-13-19(23)22-12-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQLPULWPZYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(dimethylamino)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2729451.png)
![1-(4-Chlorobenzoyl)-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2729453.png)
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2729455.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)


![2-Chloro-1-[4-[(4-chloro-2-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2729461.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2729464.png)


![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)
![Ethyl 4,5-dimethyl-2-(2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2729474.png)